N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, a propan-2-yloxy group, and a propoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 381.4 g/mol. The compound's structure suggests potential biological activity, particularly in medicinal chemistry.
This compound falls under the category of organic compounds with specific functionalities that may exhibit various biological activities. It is classified as an oxadiazole derivative, which is significant due to the oxadiazole ring's role in enhancing the pharmacological properties of compounds. The compound can be sourced from specialty chemical suppliers or synthesized through established chemical methods.
The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide typically involves several steps:
These synthetic routes may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 381.4 g/mol |
IUPAC Name | N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide |
InChI | InChI=1S/C21H23N3O4/c1-12(2)28-16-7-5-15(6-8-16)20-21(25-29-24-20)23-18(26)11-27-17-9-13(3)19(22)14(4)10-17/h5-10,12H,11H2,1-4H3,(H,23,25,26) |
InChI Key | DAXIMLGCIJNFLD-UHFFFAOYSA-N |
The structural features include an oxadiazole ring that enhances its reactivity and potential biological interactions.
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure to explore its reactivity and potential applications further.
While detailed physical properties such as density and boiling point are not readily available for this compound, some relevant data includes:
Property | Value |
---|---|
Molecular Weight | 381.4 g/mol |
Melting Point | Not available |
Density | Not available |
These properties are crucial for understanding the behavior of the compound in different environments and applications.
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide has several potential applications in scientific research:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1